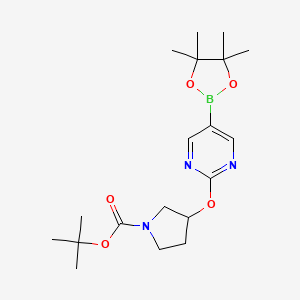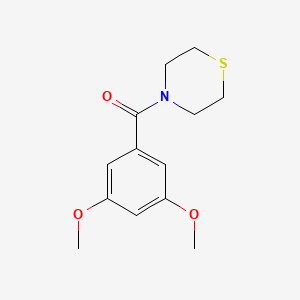![molecular formula C9H11N5O5 B14769001 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione, also known as 5-(azidomethyl)-2’-deoxyuridine, is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azidomethyl group attached to the deoxyribose sugar and a pyrimidine-2,4-dione base. It exhibits unique chemical properties that make it valuable for various scientific applications, particularly in the study of DNA and its interactions.
Vorbereitungsmethoden
The synthesis of 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2’-deoxyuridine.
Azidomethylation: The hydroxyl group at the 5’ position of the deoxyribose sugar is converted to an azidomethyl group using azidomethyl reagents under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Substitution Reactions: The azidomethyl group can participate in substitution reactions, particularly with nucleophiles. For example, it can react with alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl groups on the deoxyribose sugar can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include triazoles, amines, and oxidized derivatives of the sugar moiety.
Wissenschaftliche Forschungsanwendungen
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nucleotide analogs and as a building block for the construction of more complex molecules.
Biology: The compound is employed in metabolic labeling of DNA, allowing researchers to track DNA synthesis and repair processes in cells.
Industry: The compound can be used in the development of diagnostic tools and biosensors, leveraging its ability to form stable conjugates with other molecules.
Wirkmechanismus
The mechanism of action of 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA by endogenous enzymes. Once incorporated, the azidomethyl group can be targeted for further chemical modifications, such as click chemistry reactions, enabling the study of DNA interactions and modifications. The molecular targets and pathways involved include DNA polymerases and other enzymes responsible for DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other modified nucleosides such as:
5-Ethynyl-2’-deoxyuridine (EdU): Similar to the azidomethyl compound, EdU is used for DNA labeling and can undergo click chemistry reactions.
5-Bromo-2’-deoxyuridine (BrdU): BrdU is another nucleoside analog used for DNA labeling, but it incorporates a bromine atom instead of an azide group.
2’-Deoxy-2’-fluoro-5-ethynyluridine (F-ara-EdU): This compound combines the properties of fluorine and ethynyl groups for enhanced stability and reactivity in DNA labeling applications.
The uniqueness of this compound lies in its azidomethyl group, which provides a versatile handle for bioorthogonal chemistry, enabling a wide range of applications in chemical biology and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H11N5O5 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18) |
InChI-Schlüssel |
ZXEWVLLJHQSJOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



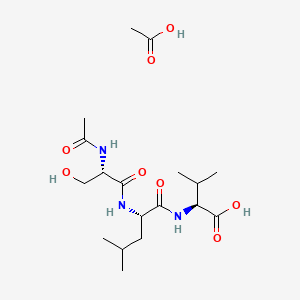
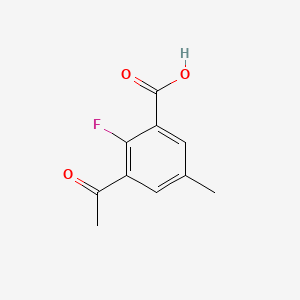
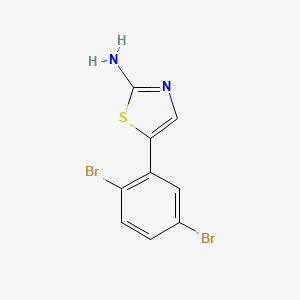
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
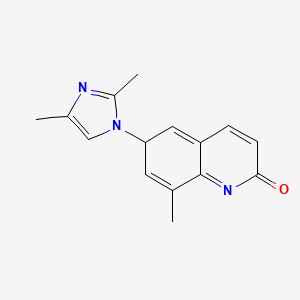
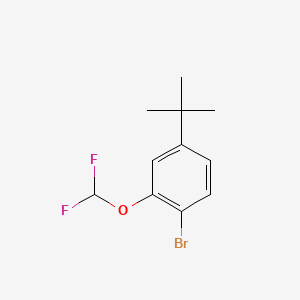

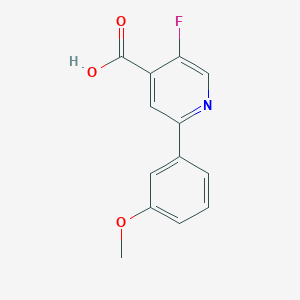
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
